Molecular Weight and Exact Mass of 5-Iodothiophene-3-carboxamide: A Comprehensive Analytical Guide
Molecular Weight and Exact Mass of 5-Iodothiophene-3-carboxamide: A Comprehensive Analytical Guide
As drug discovery pivots toward highly specific, structure-guided design, halogenated heterocycles have emerged as critical scaffolds. Among these, 5-Iodothiophene-3-carboxamide (CAS: 18800-08-3)[1] stands out as a highly versatile building block. Its unique structural topology—combining a hydrophobic thiophene core, a hydrogen-bonding carboxamide group, and a highly polarizable iodine atom—makes it a privileged scaffold for developing kinase inhibitors and exploring halogen-bonding interactions[2][3].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic physicochemical properties. We will dissect the causality behind its exact mass, detail a self-validating high-resolution mass spectrometry (HRMS) protocol, and map the mechanistic logic of how this molecule operates in modern drug design.
Chemical Identity & Structural Analytics
In high-resolution analytical chemistry, distinguishing between molecular weight (the abundance-weighted average of all isotopes) and exact mass (the mass of the most abundant naturally occurring isotopes) is critical.
For 5-Iodothiophene-3-carboxamide, the presence of Iodine (monoisotopic mass 126.9045 Da) and Sulfur (monoisotopic mass 31.9721 Da) creates a distinct negative mass defect . The nominal mass of the compound is 253 Da, but its exact mass is 252.9058 Da [4]. This mass defect (-0.0942 Da) is an analytical fingerprint. In complex biological matrices, this shift allows mass spectrometers to easily filter out endogenous isobaric interferences, which typically have positive mass defects.
Table 1: Quantitative Mass & Physicochemical Profile
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₅H₄INOS | Defines the foundational atomic composition. |
| CAS Number | 18800-08-3 | Standardized chemical registry identifier[1][5]. |
| Molecular Weight | 253.06 g/mol | Used for macroscopic stoichiometric calculations (e.g., molarity)[5][6]. |
| Exact Mass | 252.9058 Da | Critical for HRMS identification and formula generation[4]. |
| [M+H]⁺ Exact Mass | 253.9131 Da | The primary target ion in positive-mode Electrospray Ionization (ESI+). |
| Isotopic Signature (M+2) | ~4.4% relative abundance | Driven by ³⁴S natural abundance; serves as an internal validation metric. |
High-Resolution Mass Spectrometry (HRMS) Protocol
To accurately verify the exact mass of 5-Iodothiophene-3-carboxamide, a robust LC-HRMS workflow is required. The following protocol is designed as a self-validating system , ensuring that experimental artifacts do not result in false positives.
Step-by-Step Methodology
Step 1: Sample Preparation (Causality: Matrix Normalization)
-
Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL, then dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.
-
Causality: Methanol ensures complete dissolution of the hydrophobic thiophene ring, while the final 50:50 aqueous/organic ratio matches the initial conditions of the LC gradient, preventing peak broadening due to solvent effects.
Step 2: Liquid Chromatography (LC) Separation
-
Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The C18 stationary phase effectively retains the lipophilic thiophene core. The addition of 0.1% Formic Acid is non-negotiable; it acts as a proton source, actively driving the protonation of the carboxamide nitrogen to ensure a strong [M+H]⁺ signal.
Step 3: Electrospray Ionization (ESI+) & Mass Acquisition
-
Action: Operate the mass spectrometer (TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the mass resolution to at least 60,000 (FWHM at m/z 200).
-
Causality: A resolution of 60,000 is required to resolve the ³⁴S isotopic peak from potential background matrix interferences.
Step 4: Self-Validation Data Processing
-
Action: Extract the chromatogram for the exact mass m/z 253.9131 with a narrow mass tolerance window of ±5 ppm.
-
Validation Checkpoint: The system validates the compound's identity only if two conditions are met:
-
The mass error of the [M+H]⁺ peak is < 5 ppm.
-
An M+2 isotopic peak (m/z 255.9089) is present at exactly ~4.4% the intensity of the monoisotopic peak. If this sulfur signature is absent, the protocol flags the result as a false positive.
-
Fig 1: Step-by-step LC-HRMS workflow for exact mass validation of 5-Iodothiophene-3-carboxamide.
Mechanistic Role in Drug Discovery: Halogen Bonding
Beyond its analytical profile, the exact mass and atomic composition of 5-Iodothiophene-3-carboxamide dictate its behavior in biological systems. Thiophene-3-carboxamide derivatives have been heavily investigated as potent anti-angiogenic VEGFR-2 inhibitors[2] and orally bioavailable TRK inhibitors (such as the derivative DZX19)[3].
The inclusion of the iodine atom at the 5-position is not arbitrary; it is a calculated choice in structure-based drug design. Iodine is highly polarizable, creating a localized region of positive electrostatic potential—known as a σ-hole —directly opposite the covalent C-I bond[7].
This σ-hole enables the molecule to act as a powerful halogen bond donor . In the hydrophobic pocket of a target kinase, the iodine atom forms highly directional, non-covalent interactions (C-I···O or C-I···N) with the Lewis basic backbone carbonyls or nitrogen atoms of the protein[7][8]. When combined with the π-stacking capabilities of the thiophene ring and the hydrogen-bonding capacity of the carboxamide, the scaffold achieves synergistic target affinity.
Fig 2: Logical relationship of structural features driving target inhibition via halogen bonding.
References
-
18800-08-3_5-Iodothiophene-3-carboxamide CAS号查询 Source: chemsrc.com URL:[Link]
-
N-acetyl-2-bromo-N-methylbenzamide | CAS#:122889-68-3 | Chemsrc Source: chemsrc.com URL:[Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed Source: nih.gov URL:[Link]
-
Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]
-
Halogen Bonding in Halothiophene Building Blocks | Crystal Growth & Design - ACS Publications Source: acs.org URL:[Link]
-
2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering - ACS Publications Source: acs.org URL:[Link]
Sources
- 1. CAS: 18800-08-3 | CymitQuimica [cymitquimica.com]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-acetyl-2-bromo-N-methylbenzamide | CAS#:122889-68-3 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. 18800-08-3_5-Iodothiophene-3-carboxamideCAS号:18800-08-3_5-Iodothiophene-3-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]

